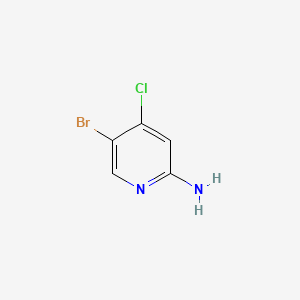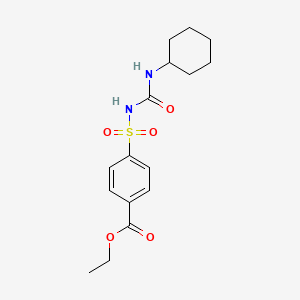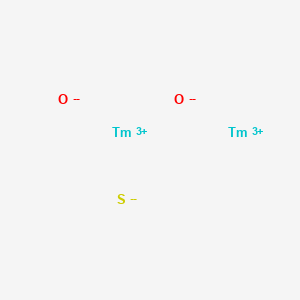
伊良部毒素 A
描述
Erabutoxin A is a single-chain, 62-residue protein neurotoxin from snake venom . It is produced by the Broad-banded blue sea snake (Laticauda semifasciata) and is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction .
Synthesis Analysis
Erabutoxin A has been crystallized in its monomeric and dimeric forms . The structures were refined at 1.50 and 1.49 Å resolution, respectively, using synchrotron radiation data .Molecular Structure Analysis
The three-dimensional structure of Erabutoxin A has been determined to 2.0-Å resolution by x-ray crystal structure analysis . Molecular replacement methods were used, and the structure refined to a residual R = 0.17 .Chemical Reactions Analysis
Erabutoxin A and Erabutoxin B, toxins from venom of the same snake, differ in sequence only at residue 26, which is Asn in Erabutoxin A and His in Erabutoxin B . The substitution leads to only minor variations in intramolecular hydrogen bonding .Physical And Chemical Properties Analysis
Erabutoxin A has a molecular weight of 6,829 Da . It is easily soluble in water and saline .科学研究应用
结构和二硫键:伊良部毒素 A 的结构包括四个二硫键,这对它的稳定性和功能至关重要。二硫键在特定半胱氨酸残基之间被识别,提供了对其三维结构和神经毒性分子基础的见解 (Endo, Sato, Ishii, & Tamiya, 1971)。
晶体结构分析:伊良部毒素 A 的晶体结构已经确定,揭示了与伊良部毒素 B 的相似性,并提供了对其与乙酰胆碱受体相互作用的见解。这种理解有助于破译神经毒素结合和作用的分子机制 (Corfield, Lee, & Low, 1990)。
电生理效应:研究表明,伊良部毒素 A 阻断了肌肉中的终板和乙酰胆碱电位,影响神经递质释放并影响神经肌肉传递。这为研究其在神经肌肉疾病中的潜在治疗应用提供了基础 (Schwab & Puffer, 1978)。
溶剂相互作用和流动性:伊良部毒素 A 与溶剂的相互作用及其在水溶液中的流动性已经通过核磁共振进行了研究,有助于了解其在生物系统中的功能动力学 (Hatanaka 等人,1994)。
神经毒素分类和进化:伊良部毒素 A 已被归类为神经毒素超家族,提供了对蛇毒毒素进化方面和功能多样性的见解 (Tamiya & Yagi, 2011)。
定点诱变和功能:涉及伊良部毒素 A 定点诱变的研究揭示了特定氨基酸残基的功能作用,增强了我们对其与乙酰胆碱受体相互作用和潜在治疗靶点的理解 (Pillet 等人,1993)。
作用机制
安全和危害
未来方向
A previous mutational analysis of Erabutoxin A showed that the substitutions S8G and S8T caused, respectively, 176-fold and 780-fold affinity decreases for the nicotinic acetylcholine receptor (AchR) . This suggests that future research could focus on further exploring these mutations and their effects on the toxin’s affinity for the receptor.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWAKURFIXSMSY-YIPRCOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NCC(=O)N1)CCCCN)C(C)C)[C@@H](C)O)NC(=O)CNC(=O)[C@@H]4CSSC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)[C@@H](C)CC)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H442N86O95S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6838 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erabutoxin A | |
CAS RN |
11094-61-4 | |
| Record name | Erabutoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011094614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary target of Erabutoxin A?
A1: Erabutoxin A, a neurotoxic protein from sea snake venom, primarily targets the nicotinic acetylcholine receptor (nAChR) found at neuromuscular junctions. [, , , ]
Q2: How does Erabutoxin A interact with its target?
A2: Erabutoxin A acts as a competitive antagonist of acetylcholine, binding to the nAChR at the same site as acetylcholine. [, ] This binding prevents acetylcholine from binding and activating the receptor.
Q3: What are the downstream effects of Erabutoxin A binding to nAChR?
A3: By blocking nAChR activation, Erabutoxin A prevents the opening of ion channels normally triggered by acetylcholine. This inhibition disrupts neuromuscular transmission, ultimately leading to flaccid paralysis and respiratory failure. [, , , ]
Q4: What is the molecular weight of Erabutoxin A?
A4: Erabutoxin A has a molecular weight of approximately 7000 Da. [, ]
Q5: How many amino acids make up Erabutoxin A?
A5: Erabutoxin A is a relatively small protein consisting of 61 (or 62) amino acid residues. []
Q6: Does Erabutoxin A contain any disulfide bonds?
A6: Yes, Erabutoxin A contains four disulfide bridges, which contribute significantly to its stability and compact structure. [, , ]
Q7: What is the difference in amino acid sequence between Erabutoxin A and Erabutoxin B?
A7: Erabutoxin A and B differ by a single amino acid substitution. Erabutoxin A has an asparagine residue at position 26, while Erabutoxin B has a histidine at the same position. []
Q8: How do mutations in Erabutoxin A affect its binding affinity to nAChR?
A8: Studies utilizing site-directed mutagenesis have identified several key residues crucial for Erabutoxin A's binding affinity to nAChR. For instance, mutations at Gln-7, Gln-10, and Ser-8 significantly reduce binding affinity, while a mutation at Ile-36 enhances it. [, ]
Q9: What is the role of Lysine-27 in the binding of Erabutoxin A to nAChR?
A9: Lysine-27 plays a crucial role in the binding interaction between Erabutoxin A and nAChR. Chemical modifications or mutations that neutralize the positive charge of Lys-27 lead to a decrease in binding affinity. []
Q10: Are the functional sites of short neurotoxins like Erabutoxin A identical to long neurotoxins?
A10: While sharing some similarities, the functional sites of short and long neurotoxins exhibit key differences. Research suggests that although structurally equivalent residues like Lys-23/Lys-27 and Asp-27/Asp-31 contribute to binding in both, other residues exhibit variable importance depending on the toxin length. []
Q11: How does the insertion/deletion at position 18 affect the binding of Erabutoxin A to antibodies?
A11: The presence or absence of an amino acid at position 18 significantly impacts the binding of Erabutoxin A to specific antibodies. Studies demonstrate that deleting residue 18 in Erabutoxin can restore full antigenicity, enabling recognition by previously non-reactive antibodies. []
Q12: How does the structure of Erabutoxin A compare to other three-fingered toxins like Dendroaspin?
A12: Although Erabutoxin A and Dendroaspin possess a similar three-fingered structure with a β-sheet core cross-linked by disulfide bonds, they exhibit functional differences. These variations likely stem from subtle structural deviations in their loop regions, particularly the RGD-containing loop in Dendroaspin. []
Q13: How stable is Erabutoxin A in aqueous solutions?
A13: Erabutoxin A exhibits significant stability in aqueous solutions over a wide pH range. NMR studies reveal that its conformation remains largely consistent, even under varying pH conditions. [, ]
Q14: Can Erabutoxin A be produced recombinantly?
A14: Yes, Erabutoxin A has been successfully expressed in Escherichia coli and Pichia pastoris systems. This recombinant production allows for large-scale production and facilitates isotopic labeling for structural studies. [, ]
Q15: How potent is Erabutoxin A?
A15: Erabutoxin A is a potent neurotoxin with an LD50 of approximately 0.15 μg/g body weight in mice when administered intramuscularly. []
Q16: Does Erabutoxin A affect autonomic ganglia?
A16: Unlike some long neurotoxins like alpha-bungarotoxin, Erabutoxin A shows no significant effect on transmission in autonomic ganglia, even at high concentrations. This selectivity highlights the specificity of different neurotoxins for various nAChR subtypes. []
Q17: Can the neuromuscular blockade caused by Erabutoxin A be reversed?
A17: The neuromuscular blockade induced by Erabutoxin A is generally reversible, particularly when compared to long-chain neurotoxins, which often cause irreversible blockade. [, ]
Q18: What spectroscopic techniques are used to study Erabutoxin A?
A18: Several spectroscopic techniques are employed to investigate the structure and function of Erabutoxin A. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the protein's structure, dynamics, and interactions in solution. [, , , , , , ]
- Fluorescence Spectroscopy: Used to study conformational changes, ligand binding, and microenvironments of tryptophan and tyrosine residues. [, , ]
- Circular Dichroism (CD): Provides insights into the secondary structure and conformational stability of the protein. [, ]
- X-ray crystallography: Used to determine the high-resolution three-dimensional structure of the protein in its crystallized form. [, , , , ]
Q19: How is Erabutoxin A used in research?
A19: Erabutoxin A serves as a valuable tool in various research areas, including:
- nAChR structure-function studies: Its high affinity and specificity for nAChR make it an ideal probe for investigating receptor structure, function, and pharmacology. [, , ]
- Antibody engineering: The subtle structural differences between Erabutoxin A and its analogs help researchers understand the specificity of antibody-antigen interactions and facilitate the development of improved antibodies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



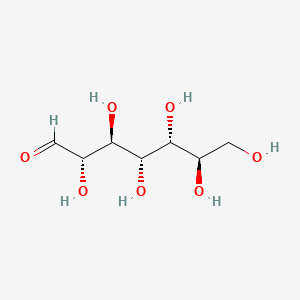


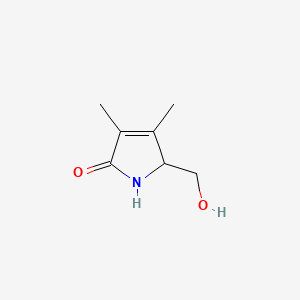
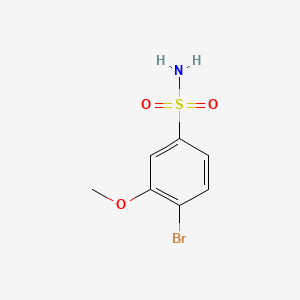

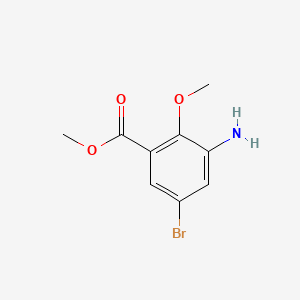
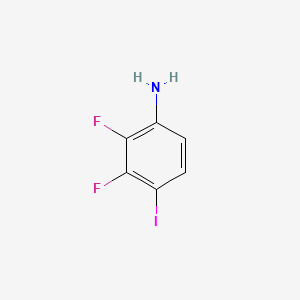
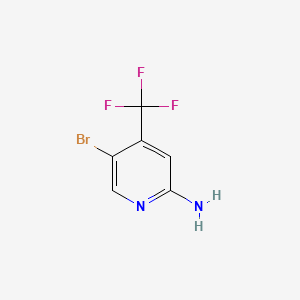
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)
